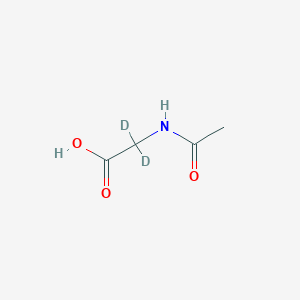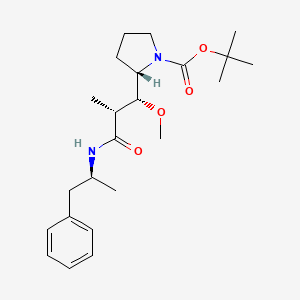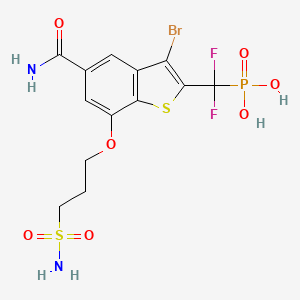
Anticancer agent 142
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 142 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 142 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the integration of in-line analysis and purification tools, ensuring consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 142 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications in cancer therapy. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 142 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis.
Medicine: It is being explored as a potential therapeutic agent in clinical trials for various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of cancer treatment options
Wirkmechanismus
The mechanism of action of Anticancer agent 142 involves multiple pathways and molecular targets. It primarily exerts its effects by:
Inhibiting Cell Proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing Apoptosis: It triggers programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Targeting Molecular Pathways: It targets key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, leading to the inhibition of tumor growth and metastasis
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 142 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Some similar compounds include:
Paclitaxel: A plant-based anticancer drug known for its ability to stabilize microtubules and inhibit cell division.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, preventing DNA synthesis and cell replication.
Benzimidazole Derivatives: These compounds have potent anticancer activity due to their ability to bind to different drug targets involved in cancer progression .
This compound stands out due to its unique combination of high efficacy, specific molecular targets, and potential for reduced side effects compared to other anticancer agents.
Eigenschaften
Molekularformel |
C13H14BrF2N2O7PS2 |
|---|---|
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22) |
InChI-Schlüssel |
PWHDUPBMMZXPOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
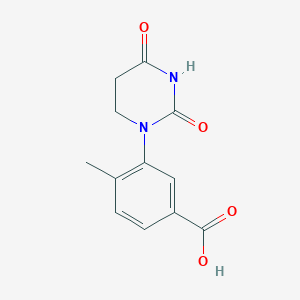
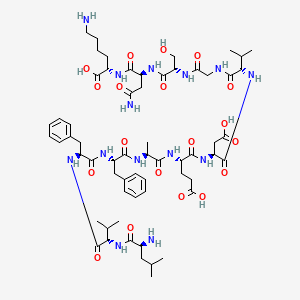
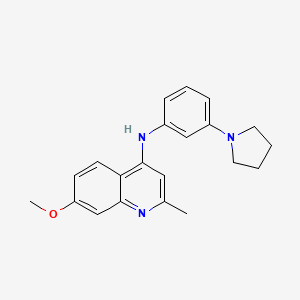
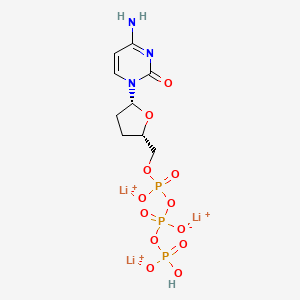
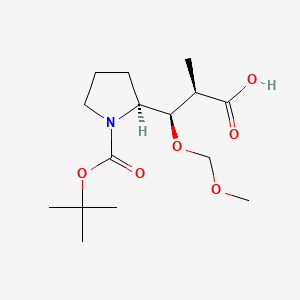
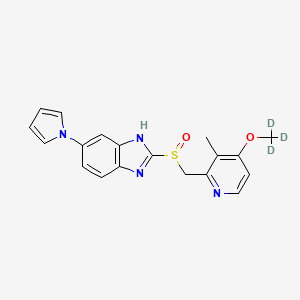

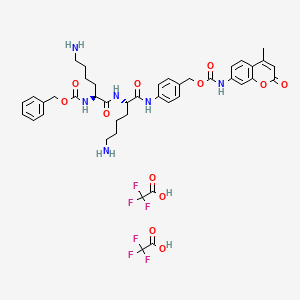

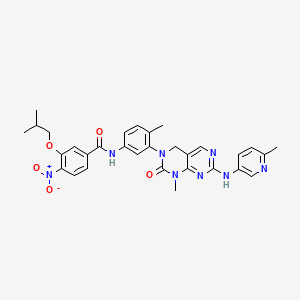
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
